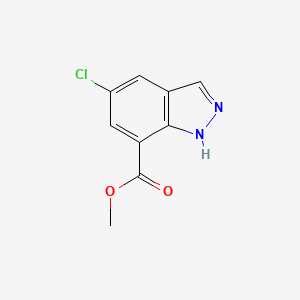

Methyl 5-chloro-1H-indazole-7-carboxylate

CAS No.: 1260851-42-0

Cat. No.: VC2552021

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260851-42-0 |

|---|---|

| Molecular Formula | C9H7ClN2O2 |

| Molecular Weight | 210.62 g/mol |

| IUPAC Name | methyl 5-chloro-1H-indazole-7-carboxylate |

| Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12) |

| Standard InChI Key | FZWZHQQUHUQHPN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC2=C1NN=C2)Cl |

| Canonical SMILES | COC(=O)C1=CC(=CC2=C1NN=C2)Cl |

Introduction

Physical and Chemical Properties

Structural Characteristics

Methyl 5-chloro-1H-indazole-7-carboxylate features a bicyclic heterocyclic system comprising a benzene ring fused with a pyrazole ring. The presence of a methyl carboxylate group at position 7 and a chlorine atom at position 5 creates a unique electronic distribution that influences its reactivity patterns. The compound's structure can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which are essential for confirming its chemical identity and purity.

The indazole core provides a rigid scaffold that maintains specific spatial arrangements of the functional groups, which is crucial for potential interactions with biological targets. The nitrogen atoms in the pyrazole ring offer hydrogen bonding capabilities, while the methyl ester group provides an opportunity for further functionalization through hydrolysis or transesterification reactions.

Physical Properties

Methyl 5-chloro-1H-indazole-7-carboxylate exhibits specific physical properties that are summarized in the following table:

The compound's relatively high boiling point reflects the presence of significant intermolecular forces, including hydrogen bonding through the indazole NH group. Its predicted pKa value of approximately 10.74 indicates moderate acidity for the NH proton, which can be relevant for potential acid-base interactions in biological systems.

Chemical Properties

The chemical reactivity of methyl 5-chloro-1H-indazole-7-carboxylate is largely dictated by the functional groups present in the molecule. The indazole NH group can undergo alkylation reactions, leading to either N¹ or N² substituted products, which presents interesting opportunities for regioselective chemistry . The ester functionality allows for hydrolysis under basic or acidic conditions, potentially yielding the corresponding carboxylic acid derivative.

The chlorine substituent at position 5 can participate in nucleophilic aromatic substitution reactions or serve as a site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations enable the synthesis of more complex derivatives with potentially enhanced biological activities.

Synthesis and Production

Synthetic Routes

Biological Activities and Applications

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of indazole derivatives have revealed critical insights into how structural modifications affect biological activity. For indazole compounds similar to methyl 5-chloro-1H-indazole-7-carboxylate, several structural features have been identified as important determinants of activity:

-

The position of substituents on the indazole ring system

-

The nature of the functional groups (e.g., electron-withdrawing vs. electron-donating)

-

The regiochemistry of N-substitution (N¹ vs. N² alkylation)

-

The presence and position of halogen substituents

For example, research on related indazole derivatives has shown that ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate demonstrated superior results in certain biological assays. This suggests that the position and nature of substituents on the indazole ring can significantly influence the compound's pharmacological profile.

Research Applications

Medicinal Chemistry

In medicinal chemistry, methyl 5-chloro-1H-indazole-7-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indazole scaffold has been incorporated into numerous bioactive compounds, including:

-

Anti-inflammatory agents targeting specific inflammatory pathways

-

Anticancer compounds designed to inhibit cellular proliferation

-

Neuropsychiatric drugs targeting receptors in the central nervous system

-

Antimicrobial agents with activity against resistant pathogens

The methyl ester group in methyl 5-chloro-1H-indazole-7-carboxylate provides a convenient handle for further functionalization, allowing for the preparation of amides, hydrazides, and other derivatives with potentially enhanced biological activities. The chlorine substituent can be utilized in cross-coupling reactions to introduce additional structural diversity.

Organic Synthesis

Beyond its applications in medicinal chemistry, methyl 5-chloro-1H-indazole-7-carboxylate represents an interesting substrate for studying fundamental aspects of organic chemistry, particularly regarding the regioselectivity of reactions involving the indazole ring system. Studies on related compounds have demonstrated that the regioselectivity of N-alkylation reactions can be controlled through careful selection of reaction conditions and reagents .

The compound can serve as a model system for investigating:

-

Regioselective reactions on heterocyclic systems

-

Transition metal-catalyzed transformations of halogenated heterocycles

-

Ester transformations in the presence of sensitive functional groups

-

Hydrogen bonding interactions in crystalline solids

These investigations contribute to a deeper understanding of heterocyclic chemistry and provide valuable insights for synthetic chemists working with similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume